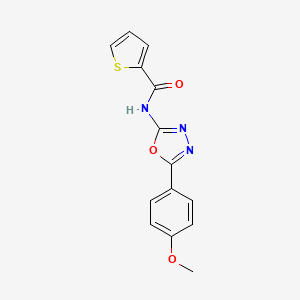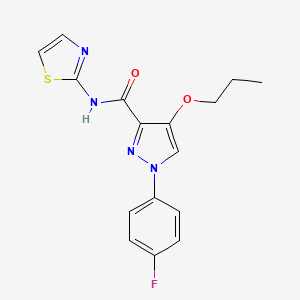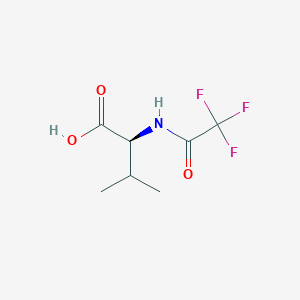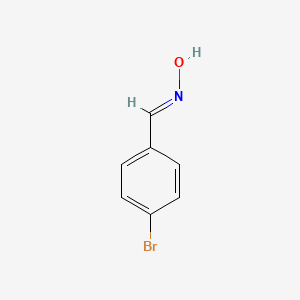
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in both water and organic solvents. CEM has been found to exhibit a wide range of biological activities, making it a valuable tool for studying various biochemical processes.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its ability to bind to the active site of target enzymes and receptors, thereby inhibiting their activity. It has been found to interact with the amino acid residues present in the active site of these proteins, leading to a conformational change that prevents their catalytic activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been found to reduce inflammation by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the kappa opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity towards non-target proteins, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions that can be explored using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential area of research is the development of novel inhibitors of cathepsin B and L, which can be used for the treatment of cancer and other pathological conditions. Another area of research is the development of selective inhibitors of the kappa opioid receptor, which can be used for the treatment of pain without the unwanted side effects associated with traditional opioid drugs. Finally, the development of new synthetic routes for N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can also be explored to improve its efficiency and reduce its cost of production.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with ethyl chloroformate to form the final compound, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively used in scientific research as a potent inhibitor of various enzymes and receptors. It has been found to inhibit the activity of several proteases, including cathepsin B and cathepsin L, which are involved in various pathological conditions such as cancer and inflammation. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to inhibit the activity of the kappa opioid receptor, which is involved in pain management.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

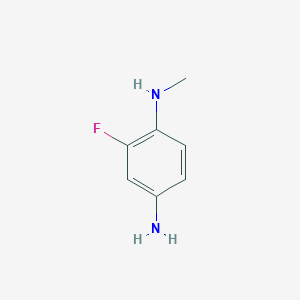
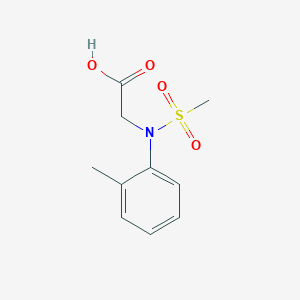
![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)
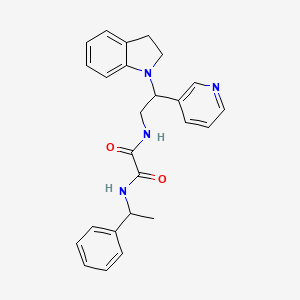
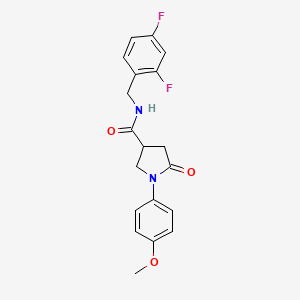
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
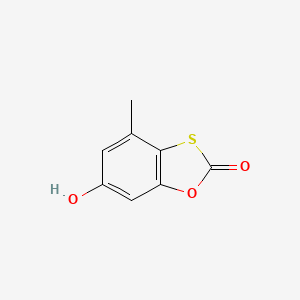
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)
